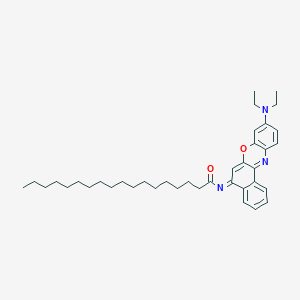
染色离子载体 I
描述
N-Octadecanoyl-Nile blue, also known as Chromoionophore I, is a hydrophobic pH indicator and fluorescent dye. It is widely used in various scientific fields due to its unique properties. The compound has the molecular formula C₃₈H₅₃N₃O₂ and a molecular weight of 583.85 g/mol .
科学研究应用
N-Octadecanoyl-Nile blue has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe in various chemical assays and sensor applications.
Biology: The compound is employed in biological imaging and as a pH indicator in cellular studies.
Medicine: N-Octadecanoyl-Nile blue is used in diagnostic assays and as a marker in medical imaging.
Industry: The compound is utilized in the development of sensors for detecting ions and other analytes
作用机制
Target of Action
Chromoionophore I, also known as N-Octadecanoyl-Nile blue, is primarily targeted towards hydrogen ions (H+) . It is a H±selective neutral chromoionophore , which means it selectively binds and transports hydrogen ions across biological membranes .
Result of Action
The primary result of Chromoionophore I’s action is the alteration of intracellular pH levels . By transporting hydrogen ions across the cell membrane, it can cause changes in the pH-dependent biochemical reactions within the cell.
生化分析
Biochemical Properties
Chromoionophore I plays a significant role in biochemical reactions due to its ability to bind selectively to hydrogen ions . This interaction with hydrogen ions is crucial in many biochemical processes, particularly in maintaining pH balance and ion gradients across biological membranes
Cellular Effects
Chromoionophore I can influence cell function through its interactions with hydrogen ions . As a pH indicator, it can affect cellular processes that are sensitive to pH changes
Molecular Mechanism
The molecular mechanism of Chromoionophore I primarily involves its interaction with hydrogen ions . As a H±selective chromoionophore, it binds to hydrogen ions, which can result in changes in the local pH . This can influence various biochemical reactions and processes at the molecular level
准备方法
Synthetic Routes and Reaction Conditions
N-Octadecanoyl-Nile blue is synthesized through a series of chemical reactions involving the condensation of Nile blue with octadecanoic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the Nile blue and octadecanoic acid .
Industrial Production Methods
In industrial settings, the production of N-Octadecanoyl-Nile blue follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
N-Octadecanoyl-Nile blue undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its fluorescence properties.
Reduction: Reduction reactions can also alter the fluorescence characteristics of N-Octadecanoyl-Nile blue.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, leading to the formation of derivatives with different properties
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative
Major Products Formed
The major products formed from these reactions include various derivatives of N-Octadecanoyl-Nile blue with altered fluorescence properties, which can be used for different applications .
相似化合物的比较
Similar Compounds
Nile blue: A parent compound with similar fluorescence properties but lacking the hydrophobic octadecanoyl group.
N-Octadecanoyl-Nile red: A similar compound with a red fluorescence emission.
Chromoionophore II: Another hydrophobic pH indicator with different spectral properties
Uniqueness
N-Octadecanoyl-Nile blue is unique due to its combination of hydrophobicity and fluorescence properties, making it suitable for use in hydrophobic sensor membranes and various other applications where traditional hydrophilic dyes may not be effective .
属性
IUPAC Name |
N-[9-(diethylamino)benzo[a]phenoxazin-5-ylidene]octadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H53N3O2/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-37(42)39-34-29-36-38(32-24-22-21-23-31(32)34)40-33-27-26-30(28-35(33)43-36)41(5-2)6-3/h21-24,26-29H,4-20,25H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWBZQJIXVRCJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)N=C1C=C2C(=NC3=C(O2)C=C(C=C3)N(CC)CC)C4=CC=CC=C41 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H53N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402892 | |
| Record name | Chromoionophore I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
583.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125829-24-5 | |
| Record name | Chromoionophore I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



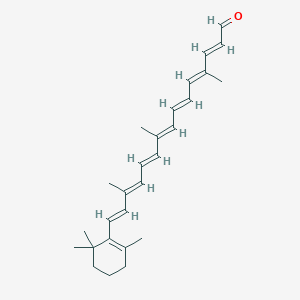
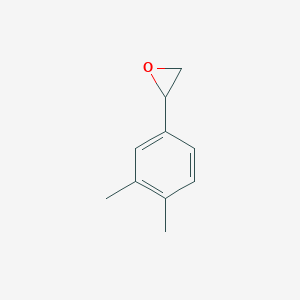
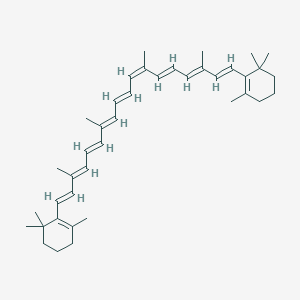
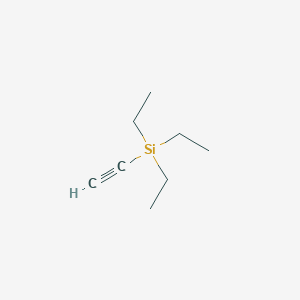
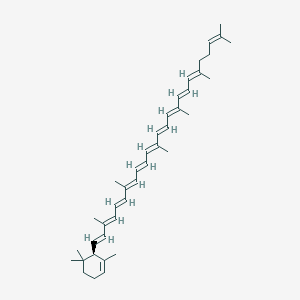
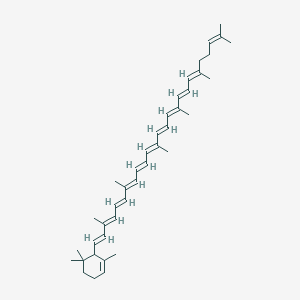
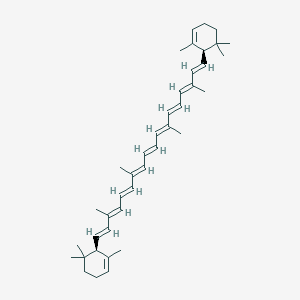
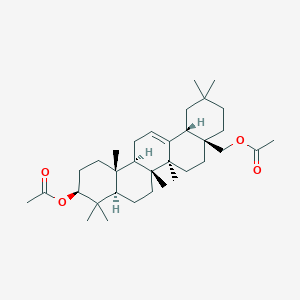
![[2-[1-(2-acetyloxypropyl)pyrrol-2-yl]-2-oxoethyl] acetate](/img/structure/B162412.png)
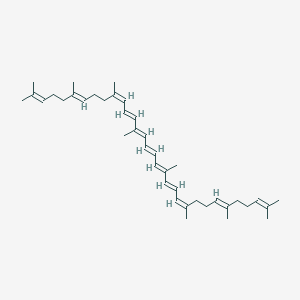
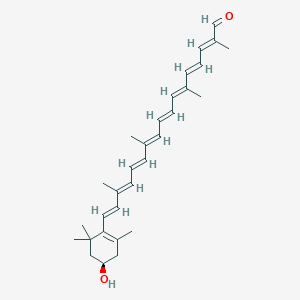
![[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-methylphosphoryl] phosphono hydrogen phosphate](/img/structure/B162418.png)
![2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid](/img/structure/B162420.png)
